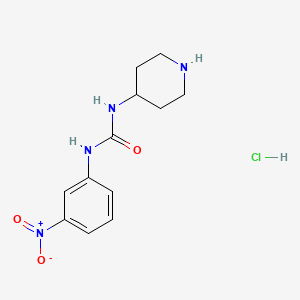

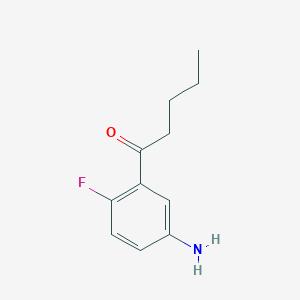

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific type of enzyme, making it useful in various biochemical and physiological studies.

科学的研究の応用

Urea-Fluoride Interaction

1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been studied for its interaction with various oxoanions. A study by Boiocchi et al. (2004) showed that this compound interacts through hydrogen bonding to form bright yellow complexes with varying stability based on the basicity of the anion. The study also explored the interaction with fluoride ions, where initial hydrogen bonding progresses to urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Hydrogel Formation

Lloyd and Steed (2011) researched the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, closely related to the compound . They found that these gels' morphology and rheology depend on the anion identity, highlighting a method to tune the gels' physical properties (Lloyd & Steed, 2011).

Chemotherapeutic Comparison

In a study by Zeller, Eisenbrand, and Fiebig (1979), variants of nitrosoureas, including 1-(2-chloroethyl)-1-nitroso-3-(1-piperidino)-urea, were compared for their chemotherapeutic activity against rat leukemia. This research provided insights into the therapeutic efficacy and potential clinical applications of similar compounds (Zeller, Eisenbrand & Fiebig, 1979).

Inhibition of Soluble Epoxide Hydrolase

Research on 1,3-disubstituted ureas with piperidyl moiety, like 1-aryl-3-(1-acylpiperidin-4-yl)urea, was conducted by Rose et al. (2010). These compounds were synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and therapeutic potential in reducing hyperalgesia (Rose et al., 2010).

Urea-Derived Mannich Bases in Corrosion Inhibition

Jeeva et al. (2015) synthesized Mannich bases like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea to explore their use as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion of mild steel in hydrochloric acid, demonstrating a practical application in materials science (Jeeva et al., 2015).

特性

IUPAC Name |

1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKWWTWACCSOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)

amino}acetonitrile](/img/structure/B2659991.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)